N-(3-acetylphenyl)-2-isopropoxybenzamide
Description
N-(3-Acetylphenyl)-2-isopropoxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with an isopropoxy group at the ortho-position (C2) and an acetyl-functionalized phenyl ring at the para-amide position (N-(3-acetylphenyl)). Its molecular formula is C₁₉H₂₁NO₃, with a molecular weight of 311.38 g/mol. This compound is synthesized via nucleophilic acyl substitution reactions, often involving coupling between 2-isopropoxybenzoic acid derivatives and 3-acetylaniline intermediates .
Key structural features include:
- Acetyl group (C3 of phenyl ring): Introduces electron-withdrawing effects, which may modulate electronic properties and reactivity.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)22-17-10-5-4-9-16(17)18(21)19-15-8-6-7-14(11-15)13(3)20/h4-12H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFWYPYQWEBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Position: The position of the isopropoxy group (C2 vs. C4) significantly alters steric and electronic profiles.
Functional Group Variations: Acetyl vs. Acetylamino: The acetyl group in the target compound (electron-withdrawing) contrasts with the acetylamino group in C₁₈H₂₀N₂O₃ (electron-donating), leading to divergent electronic environments and reactivity . Trifluoromethyl (Flutolanil): The CF₃ group in Flutolanil enhances metabolic stability and hydrophobicity, making it suitable for agricultural applications .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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